5-(4-hydroxyphenyl)pentanoic Acid

Descripción general

Descripción

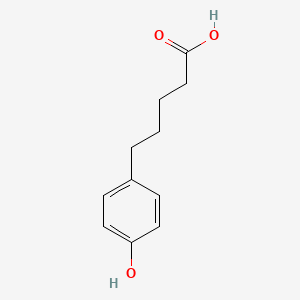

5-(4-hydroxyphenyl)pentanoic acid is a medium-chain fatty acid with the molecular formula C11H14O3. It is characterized by the presence of a hydroxyphenyl group attached to a pentanoic acid chain. This compound is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hydroxyphenyl)pentanoic acid typically involves the condensation reaction between phenol and levulinic acid. This reaction requires the presence of a Bronsted acid as a catalyst. The reaction mechanism involves the preliminary formation of a mono-phenolic acid intermediate via activation of the levulinic acid ketone group, followed by the nucleophilic attack of phenol and the acid-catalyzed loss of a water molecule .

Industrial Production Methods

Industrial production of this compound can be achieved through the catalytic synthesis involving homogeneous or heterogeneous catalysis. The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the desired product. The use of alkyl levulinates as starting materials has also been explored for the synthesis of new classes of biopolymers .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-hydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenylpentanoic acids.

Aplicaciones Científicas De Investigación

5-(4-hydroxyphenyl)pentanoic acid has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of biopolymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-(4-hydroxyphenyl)pentanoic acid involves its ability to donate a hydron to an acceptor, acting as a Bronsted acid. This property allows it to participate in various acid-base reactions, influencing molecular targets and pathways involved in these processes .

Comparación Con Compuestos Similares

Similar Compounds

Diphenolic acid (4,4-bis(4-hydroxyphenyl)pentanoic acid): Similar in structure but with two hydroxyphenyl groups.

Levulinic acid derivatives: Compounds derived from levulinic acid with similar functional groups.

Uniqueness

5-(4-hydroxyphenyl)pentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its role as a Bronsted acid and its potential for industrial applications make it a valuable compound in various fields .

Actividad Biológica

5-(4-Hydroxyphenyl)pentanoic acid (also known as 4-hydroxyphenylvaleric acid) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which contributes to its biological activities. The presence of the hydroxyl group on the phenyl ring enhances its ability to act as an antioxidant and modulate various biological pathways.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases.

- Mechanism: The compound's hydroxyl groups can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Study Findings: In vitro studies have demonstrated that this compound can significantly reduce oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS) .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies.

- Mechanism: It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Case Study: A study involving animal models showed that administration of the compound reduced inflammation markers in tissues subjected to inflammatory stimuli .

3. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties.

- Mechanism: The compound has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

- Research Findings: In vitro assays indicated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines, including breast and colon cancer cells .

Toxicity Profile

Understanding the toxicity profile is essential for evaluating the safety of this compound.

- Acute Toxicity: Studies have shown that it has a high LD50 value (>5000 mg/kg), indicating low acute toxicity .

- Irritation Potential: The compound exhibits slight irritant properties when tested on skin and eyes, but it is generally considered safe for use in therapeutic contexts .

Summary of Research Findings

| Biological Activity | Mechanism | Evidence |

|---|---|---|

| Antioxidant | Scavenges free radicals | In vitro studies showing reduced oxidative stress markers |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Animal model studies demonstrating reduced inflammation |

| Anticancer | Induces apoptosis in cancer cells | In vitro assays showing reduced cell viability |

Propiedades

IUPAC Name |

5-(4-hydroxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8,12H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSJQFONKASLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426836 | |

| Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4654-08-4 | |

| Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4654-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 5-(4-hydroxyphenyl)pentanoic acid as described in the research?

A1: While this compound itself is not the primary focus of the research, it is identified as a significant metabolite of 4-n-nonylphenol in rainbow trout. This finding contributes to understanding the metabolic fate of 4-n-nonylphenol, an environmental contaminant, in biological systems.

Q2: How was this compound detected and identified in the study on rainbow trout?

A2: The researchers utilized a combination of techniques for identification. Initially, radiolabeled 4-n-nonylphenol was administered to the trout, and metabolites were extracted from bile. High-performance liquid chromatography (HPLC) was employed to separate the metabolites. The presence of glucuronide conjugates was confirmed through enzymatic hydrolysis using β-glucuronidase. Finally, gas chromatography-mass spectrometry (GC-MS) analysis of derivatized metabolites (TMS and acetyl derivatives) allowed for the structural identification of this compound as one of the key metabolites.

Q3: The research mentions "Ahppa" in relation to peptides. What is the connection between Ahppa and this compound?

A3: "Ahppa" stands for 2-amino-5-(4'-hydroxyphenyl)pentanoic acid. This amino acid is structurally very similar to this compound, with the key difference being the presence of an amino group at the 2-position in Ahppa. The research highlights the discovery of novel cyclic peptides, called largamides, in marine cyanobacteria. Some of these largamides incorporate Ahppa into their structure. The presence of Ahppa, a close analogue of this compound, in these peptides suggests a potential biosynthetic link between these compounds.

Q4: Are there any known challenges in detecting this compound or its related compound, Ahppa, in biological samples?

A4: Yes, the research on microcystins points out a significant challenge in detecting Ahppa within these cyclic peptides using standard mass spectrometry (MS) techniques. Unlike other amino acids that yield characteristic fragment ions during MS analysis, the doubly homologated side chain of Ahppa does not readily produce such diagnostic fragments. This makes it difficult to definitively identify the presence of Ahppa in microcystins solely through MS analysis, potentially leading to an underestimation of its occurrence in these toxins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.